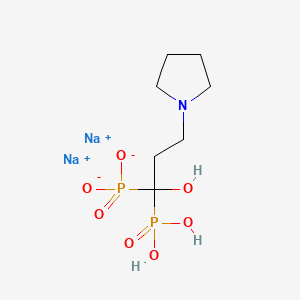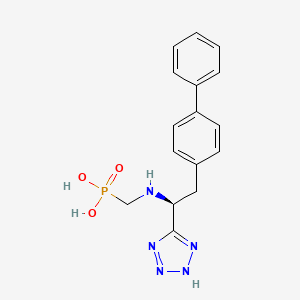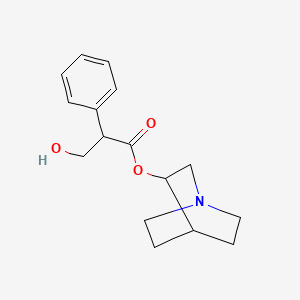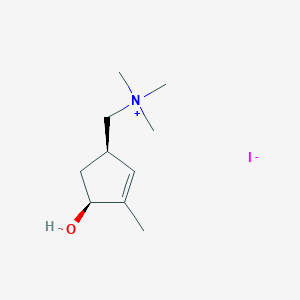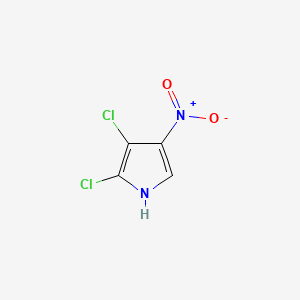
Ethylhydrocupreine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylhydrocupreine, also known as this compound hydrochloride, is a derivative of quinine introduced in 1911 by Morgenroth and Levy. It was initially intended to treat pneumococcal infections. In very high dilutions, it inhibits the growth of representatives of all four groups of pneumococci in vitro . This compound is now primarily used in bacteriology for the differentiation of Streptococcus pneumoniae, which is optochin-sensitive, from other resistant alpha-hemolytic streptococci .
Preparation Methods
Ethylhydrocupreine is synthesized through a series of chemical reactions starting from quinine. The synthetic route involves the ethylation of quinine to produce this compound, followed by the formation of its hydrochloride salt . The reaction conditions typically involve the use of ethyl iodide and a base such as potassium carbonate in an organic solvent like ethanol. Industrial production methods are similar but scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Ethylhydrocupreine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert optochin back to its parent compound, quinine.
Substitution: This compound can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethylhydrocupreine has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Industry: Utilized in the production of diagnostic tools and reagents for microbiological testing.
Mechanism of Action
Ethylhydrocupreine exerts its effects by selectively inhibiting the growth of Streptococcus pneumoniae at very low concentrations. It targets the bacterial F0F1ATPase, an enzyme involved in ATP synthesis, leading to changes in surface tension and cell lysis . This inhibition results in a clear zone of inhibition around an optochin disc in susceptibility tests .
Comparison with Similar Compounds
Ethylhydrocupreine is unique compared to other quinine derivatives due to its specific action on Streptococcus pneumoniae. Similar compounds include:
Quinine: The parent compound of optochin, used primarily as an antimalarial agent.
Chloroquine: Another quinine derivative used to treat malaria.
Hydroxychloroquine: Similar to chloroquine but with fewer side effects.
This compound’s uniqueness lies in its selective inhibition of Streptococcus pneumoniae, making it a valuable tool in microbiological diagnostics .
Properties
IUPAC Name |
(6-ethoxyquinolin-4-yl)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWZHLCNFQWNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903554 |
Source


|
| Record name | NoName_4239 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




